![molecular formula C11H11N3O2S B2855870 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide CAS No. 1113111-28-6](/img/structure/B2855870.png)

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

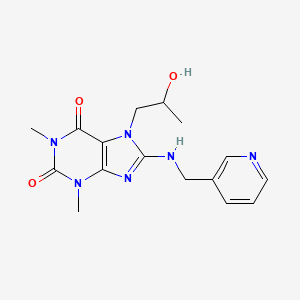

“2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” is a chemical compound with the molecular formula C11H11N3O2S. It has a molecular weight of 249.29 . This compound is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles, including “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide”, involves several steps. The process typically starts with the preparation of key intermediates, such as ketodithioesters . These intermediates are then reacted with appropriate reagents to form the desired oxadiazole compound .Molecular Structure Analysis

The molecular structure of “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” includes an oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of these atoms allows for two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

The chemical reactions involving “2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide” can vary depending on the specific conditions and reagents used. For instance, it has been reported that ketothioamides can react with bromoketones to form thioethers .It is typically stored at room temperature and is a powder in its physical form .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Anticonvulsant Activity

The compound has been studied for its potential in medicinal chemistry, particularly in the development of anticonvulsant drugs. Derivatives of 1,2,4-oxadiazole, such as the one , have been synthesized and evaluated for their efficacy in models using male Wistar rats. These studies compare the protective effects of these compounds against seizures with standard drugs like phenytoin .

Material Science: Energetic Materials

In material science, the oxadiazole moiety is recognized for its role in creating high-energy materials. The presence of nitrogen atoms in the structure contributes to a favorable oxygen balance and positive heat of formation, making it suitable for applications that require materials with high energy content .

Pharmaceuticals: Anti-Infective Agents

The 1,2,4-oxadiazole ring system is a common feature in many pharmaceuticals, including anti-infective agents. The structural characteristics of these compounds allow them to bind effectively with target molecules, leading to a variety of biological effects. This makes them valuable in the fight against infections .

Synthesis: Chemical Reactions

This compound can be used in various synthetic chemical reactions. Its structure allows it to act as a pharmacophore or as a linker in the synthesis of more complex molecules. The oxadiazole ring can be a core structure around which other reactive groups are placed for further chemical transformations .

Catalysis: Internal Standards

Compounds with a methoxyphenyl group, similar to the one , are used as internal standards in catalytic reactions, such as fluorous biphasic catalysis. They help in the preparation of other significant compounds by providing a reference point for the reaction’s progress .

High-Energy Materials: Energetic Behavior

The oxadiazole derivatives exhibit energetic behavior, which is crucial in the development of high-energy materials. Their structural properties allow them to be used in applications that require materials to withstand or release a large amount of energy, such as explosives or propellants .

Pharmacological Research: Drug Discovery

In pharmacological research, the compound’s derivatives are explored for their potential as bioactive molecules. Their ability to form stable structures and bind to biological targets makes them candidates for drug discovery, especially in the development of new therapeutic agents .

Green Chemistry: Sustainable Synthesis

The compound and its derivatives are also relevant in the context of green chemistry. They can be synthesized using environmentally friendly methods, contributing to the development of sustainable chemical processes. This aligns with the growing need for eco-friendly practices in chemical synthesis .

Mecanismo De Acción

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that 1,2,4-oxadiazole derivatives have been shown to exhibit antibacterial effects .

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Result of Action

oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), suggesting potential antibacterial activity .

Propiedades

IUPAC Name |

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-15-8-4-2-7(3-5-8)11-13-10(16-14-11)6-9(12)17/h2-5H,6H2,1H3,(H2,12,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHQWGXLOWODTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)CC(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanethioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/no-structure.png)

![7-[(4-chlorophenyl)methyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2855800.png)

![(2R,6R)-7-Oxa-1,4,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene;dihydrochloride](/img/structure/B2855803.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2855804.png)

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2855806.png)